2-amino-4-{5-[(2-nitrophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Overview
Description
2-amino-4-{5-[(2-nitrophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-amino-4-{5-[(2-nitrophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, due to its complex structure, finds applications primarily in the field of organic synthesis and chemical analysis. Studies involving similar compounds have focused on the synthesis of new pyrimidine and fused pyrimidine derivatives, showcasing the compound's relevance in creating new chemical entities with potential pharmacological activities. For example, the synthesis of various pyrimidine derivatives through methods such as methylation and reactions with phosphorous oxychloride has been explored, which could be analogous to reactions involving the compound (Ahmed et al., 2003).
Intermolecular Interaction Studies
The structural analysis of hexahydrocycloocta[b]pyridine-3-carbonitriles, including those with substituents that closely resemble the subject compound, has provided insights into the intermolecular interactions such as C-H···O and C-H···N, which are critical for understanding the compound's reactivity and potential for forming supramolecular structures. These studies demonstrate how subtle changes in the molecule's structure can significantly affect its intermolecular interaction patterns and, consequently, its chemical properties and potential applications (Vishnupriya et al., 2014).
Potential Pharmacological Interests
While specific studies directly involving this compound were not found, related research on pyridine derivatives has indicated the potential for discovering novel pharmacological agents. For instance, investigations into the synthesis and biological evaluation of pyridinecarbonitriles as inhibitors of specific enzymes underscore the broader applicability of such compounds in developing new drugs (Subrath et al., 2009).
Properties
IUPAC Name |
2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c24-13-17-22(16-7-3-1-2-4-8-18(16)26-23(17)25)21-12-11-15(31-21)14-30-20-10-6-5-9-19(20)27(28)29/h5-6,9-12H,1-4,7-8,14H2,(H2,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCAWWBPJHLPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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